N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Description

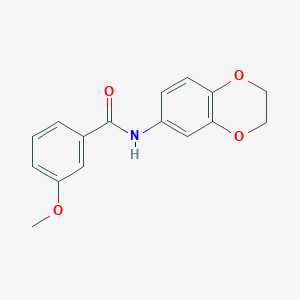

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is a benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amide bond to a 3-methoxy-substituted benzoyl group.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-19-13-4-2-3-11(9-13)16(18)17-12-5-6-14-15(10-12)21-8-7-20-14/h2-6,9-10H,7-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZBCKSEPHEUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide typically involves the reaction of 1,4-benzodioxane-6-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodioxane compounds, each with distinct chemical and biological properties .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its antibacterial and antifungal properties, showing moderate to weak inhibition of cholinesterases and lipoxygenase enzymes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cholinesterases and lipoxygenase, by binding to their active sites and preventing substrate access. This inhibition leads to a decrease in the enzymatic activity, which can result in various biological effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

Data Table: Key Structural Analogues and Properties

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and case studies.

The molecular formula for this compound is , with a molecular weight of approximately 383.4 g/mol. The compound features a unique structure that includes a benzodioxin moiety and a methoxybenzamide group, contributing to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O4 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | CBWXQMQFKHWUCI-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves several steps typically including the formation of the benzodioxin core followed by the introduction of the methoxybenzamide group. Detailed synthetic routes can be found in literature focusing on similar benzamide derivatives.

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), indicating potent activity.

The following table summarizes the IC50 values for related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-hydroxy derivative | MCF-7 | 1.2 |

| Methoxy-substituted derivative | HCT116 | 3.7 |

| Benzodioxin analog | Various | 2.2 - 5.3 |

The biological activity of this compound may involve the inhibition of specific cellular pathways crucial for cancer cell proliferation. Studies suggest that compounds with similar structures can inhibit ADP-ribosyltransferase activity, disrupting cellular processes like division and apoptosis.

Case Studies

A notable study explored the effects of methoxybenzamide derivatives on bacterial systems. It was found that these compounds could inhibit cell division in Bacillus subtilis, leading to filamentation and eventual cell lysis. The mechanism was linked to interference with the FtsZ protein involved in cell division:

"The lethal effect of 3-MBA can be suppressed by a mutation in the ftsZ gene of Bacillus subtilis."

Q & A

Q. What are the common synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide?

The synthesis typically involves coupling reactions between substituted benzodioxin amines and activated carboxylic acid derivatives. Key steps include:

- Amide bond formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 3-methoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions .

- Reagent optimization : Use of activators like LiH to enhance reaction efficiency and yield .

- Purification : Techniques such as column chromatography or recrystallization ensure high purity. Analytical methods like TLC and HPLC monitor reaction progress .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : Determines absolute configuration and bond angles (e.g., benzodioxin ring planarity) .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ 3.8–4.0 ppm) .

- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .

Q. What pharmacological applications have been explored for this compound?

- Enzyme inhibition : Derivatives show α-glucosidase inhibitory activity (IC₅₀ values ~81–86 μM), relevant for diabetes research .

- Antimicrobial intermediates : Used to synthesize sulfonamide derivatives targeting bacterial biofilm inhibition .

- Receptor modulation : Structural analogs act as glucocorticoid receptor agonists, suggesting anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Catalyst use : LiH or NaH improves amidation efficiency by deprotonating the amine .

- Workup protocols : Acid-base extraction removes unreacted starting materials .

Q. What strategies resolve contradictory spectral data during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How can bioactivity against enzymatic targets like α-glucosidase be assessed?

- In vitro assays : Measure enzyme inhibition using spectrophotometric methods (e.g., p-nitrophenyl glucoside hydrolysis) .

- Dose-response curves : Calculate IC₅₀ values with software like EZ-Fit, ensuring triplicate measurements for statistical rigor .

- Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy position) to correlate structural features with activity .

Q. What approaches enhance solubility for in vivo pharmacokinetic studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- Salt formation : React with HCl or sodium salts to increase aqueous solubility .

- Nanoformulation : Use liposomes or polymeric nanoparticles to encapsulate the compound .

Q. How are derivatives synthesized for structure-activity relationship (SAR) studies?

- Functional group substitution : Replace the methoxy group with halogens or alkyl chains via nucleophilic aromatic substitution .

- Heterocyclic integration : Attach tetrazole or sulfonamide moieties to explore electronic effects on bioactivity .

- Modular synthesis : Use intermediates like 2-bromoacetamides to diversify the benzamide scaffold .

Q. How to design experiments to resolve contradictions in reaction mechanisms?

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to probe rate-determining steps .

- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species .

- Computational modeling : Apply DFT calculations to simulate reaction pathways and identify energetically favorable intermediates .

Q. What methods evaluate thermal stability for long-term storage?

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures under controlled heating rates .

- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and amorphous-crystalline shifts .

- Accelerated stability studies : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.